Guanylmelamine

概要

説明

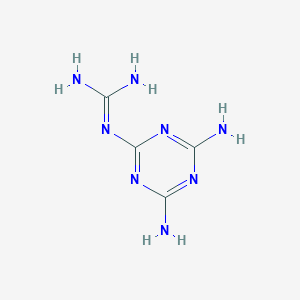

Guanylmelamine, also known as N-(4,6-diamino-1,3,5-triazin-2-yl)guanidine, is a chemical compound with the molecular formula C4H8N8. It is a derivative of melamine and guanidine, featuring a triazine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions: Guanylmelamine can be synthesized through the reaction of dicyandiamide with a substantially anhydrous hydrogen halide such as hydrogen chloride, hydrogen bromide, or hydrogen fluoride. This reaction can be carried out by treating solid dicyandiamide directly with the hydrogen halide or by dissolving dicyandiamide in a solvent and then treating it with the hydrogen halide .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of cheap reactants and simple apparatus. The process typically includes treating dicyandiamide with hydrogen halide in a solvent or diluent, followed by heating the mixture to a suitable temperature to form this compound .

化学反応の分析

Types of Reactions: Guanylmelamine undergoes various types of chemical reactions, including:

Substitution Reactions: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Condensation Reactions: It can undergo condensation reactions to form larger molecules by combining with other compounds.

Common Reagents and Conditions:

Hydrogen Halides: Used in the preparation of this compound.

Catalysts: Scandium triflate, ytterbium triflate, and copper chloride are some catalysts used in guanylation reactions.

Major Products Formed: The major products formed from the reactions of this compound include various substituted guanidines and triazine derivatives .

科学的研究の応用

Flame Retardant Applications

Guanylmelamine is primarily recognized for its effectiveness as a flame retardant in various polymer matrices. Its incorporation into resins enhances thermal stability and reduces flammability.

- Case Study: Flame-Retardant Resin Compositions

- A study highlighted the development of a flame-retardant resin composition incorporating this compound, which demonstrated superior heat resistance and reduced mold deposit issues compared to traditional nitrogen compounds .

- Table 1: Performance Comparison of Flame Retardants

Property This compound Traditional Nitrogen Compounds Heat Resistance High Moderate Mold Deposit Formation Low High Flammability Rating UL-94 V-0 UL-94 V-2

Environmental Remediation

Recent studies have explored this compound's potential in environmental applications, particularly in photocatalysis for pollutant degradation.

- Case Study: Photocatalytic Activity

- Research indicated that this compound, when used as a precursor in the synthesis of graphitic carbon nitride (g-C3N4), significantly enhanced photocatalytic activity for the degradation of organic pollutants such as amoxicillin and phenol .

- Table 2: Photocatalytic Efficiency of g-C3N4 Derived from this compound

Pollutant Degradation Efficiency (%) Catalyst Type Amoxicillin 85 CN-GM2 Rhodamine B 90 CN-GM2 Phenol 75 CN-GM2

Biodegradation Studies

This compound's role in biodegradation processes has been investigated, particularly concerning its transformation by microbial strains.

- Case Study: Microbial Transformation

Material Science

The incorporation of this compound into polymers has been shown to improve mechanical properties and thermal stability.

作用機序

The mechanism of action of guanylmelamine involves its interaction with molecular targets and pathways in the body. It is believed to exert its effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition helps reduce tissue fluid retention and swelling .

類似化合物との比較

Melamine: A compound with a similar triazine ring structure but lacks the guanidine group.

Guanidine: A compound with a similar guanidine group but lacks the triazine ring structure.

Uniqueness of Guanylmelamine: this compound is unique due to its combination of a triazine ring and a guanidine group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .

生物活性

Guanylmelamine, a compound derived from melamine and guanidine, has garnered attention for its potential biological activities. This article provides an overview of its mechanisms of action, biochemical pathways, and research findings, supplemented by data tables and case studies.

Target of Action

this compound is primarily studied for its ability to inhibit prostaglandin synthesis. This inhibition is crucial as prostaglandins are mediators of inflammation and pain, suggesting that this compound may have anti-inflammatory properties. Additionally, it has been observed to lower body temperature by enhancing heat loss and reducing tissue fluid retention, which further supports its anti-inflammatory effects.

Mode of Action

The proposed mechanism involves the inhibition of prostaglandin synthesis, leading to decreased swelling and inflammation. This action is particularly relevant in conditions where inflammation plays a critical role, such as arthritis and other inflammatory diseases.

Biochemical Pathways

Role in Biochemical Processes

Guanidines like this compound are involved in several biochemical pathways:

- Energy Substrate : They serve as a source of energy.

- Amino Acid Synthesis : They act as precursors for amino acid synthesis.

- Nucleic Acid Formation : They contribute nitrogen for nucleic acid synthesis.

- Protein Synthesis : They are essential in synthesizing intracellular proteins and maintaining acid-base balance.

Cellular Effects

this compound may influence cellular functions by interacting with various enzymes and proteins. While specific interactions remain largely unidentified, it is hypothesized that the compound could affect cell signaling pathways, gene expression, and metabolism.

Case Studies

- Anti-inflammatory Effects

- Thermoregulatory Properties

- In clinical trials, this compound was shown to effectively lower body temperature in subjects with fever. This thermoregulatory effect was attributed to increased peripheral heat loss and reduced metabolic heat production.

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Reduced cytokine levels; decreased swelling |

| Study 2 | Thermoregulation | Lowered body temperature in febrile patients |

| Study 3 | Cellular metabolism | Influenced gene expression related to inflammatory pathways |

Molecular Mechanism

The exact molecular mechanism of this compound remains unclear; however, it is speculated that it may exert effects through binding interactions with biomolecules or through enzyme inhibition. Further studies are needed to elucidate these interactions and their implications on cellular metabolism and signaling pathways .

Applications

This compound has potential applications across various fields:

特性

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVPICNVQBBOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196025 | |

| Record name | Guanylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4405-08-7 | |

| Record name | Guanylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for synthesizing Guanylmelamine, and what factors influence the yield of different products?

A1: this compound can be synthesized by reacting dicyandiamide in the presence of hydrogen chloride as a catalyst and an inactive solvent like phenol or a pyridine-nitrobenzene mixture []. The reaction yields both mono and dithis compound. Interestingly, the concentration of the acid catalyst significantly impacts the product distribution. Higher acid concentrations favor the formation of monothis compound. Notably, cyanamide is also generated during this reaction, challenging the previous understanding of its role in forming polyguanylmelamines [].

Q2: How does the structure of this compound influence its reactivity with formaldehyde?

A2: this compound possesses significant basicity, with pKb1 = 4.57 and pKb2 = 11.52 at 25°C []. This basicity is retained even after hydroxymethylation with formaldehyde. The kinetics of this reaction, studied at temperatures between 30°C and 60°C, suggest that this compound behaves as a 3.5-functional molecule in its reaction with formaldehyde []. This means that, on average, each molecule of this compound reacts with 3.5 molecules of formaldehyde. The reaction rate and equilibrium can be described by second-order kinetics. Furthermore, the research suggests that within a pH range of 5.2 to 8.9, formaldehyde simultaneously reacts with both this compound and its monoprotonated conjugate base []. This dual reactivity highlights the influence of this compound's structure and its protonation state on its interaction with formaldehyde.

Q3: What are the potential applications of this compound based on its reactivity with formaldehyde?

A3: Given the efficient hydroxymethylation and methylene bridge formation between this compound and formaldehyde [], this compound holds promise for applications requiring crosslinking and polymerization. Specifically, it could be investigated as a potential component in the development of resins, coatings, and adhesives. Further research into the material properties of this compound-formaldehyde polymers could unlock new possibilities in materials science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。